molecular formula C20H26N2O4S B4682178 N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4682178
M. Wt: 390.5 g/mol
InChI Key: UKCYMLPJKOJPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives that are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide is not fully understood. However, it is known to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival. One of these enzymes is poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and maintenance. Inhibition of PARP activity leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various in vitro and in vivo models. It has also been shown to have low toxicity and good pharmacokinetic properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of research is to further investigate its potential therapeutic applications in cancer treatment. Another area of research is to study its effects on other diseases such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

N-[3-(2-ethoxyphenyl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation and survival.

properties

IUPAC Name

N-[3-(2-ethoxyphenyl)propyl]-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-26-19-10-6-5-8-16(19)9-7-13-21-20(23)17-12-11-15(2)18(14-17)22-27(3,24)25/h5-6,8,10-12,14,22H,4,7,9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYMLPJKOJPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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